molecular formula C8H7I B14814447 Benzene, (2-iodoethenyl)-

Benzene, (2-iodoethenyl)-

Cat. No.: B14814447
M. Wt: 230.05 g/mol
InChI Key: OZPOYKXYJOHGCW-VOTSOKGWSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: A-styryl iodide can be synthesized through a variety of methods. One common approach involves the reaction of benzyl bromide with diiodomethane in the presence of a base. This method is known for its high yield and efficiency . The reaction typically proceeds under mild conditions, making it a practical choice for laboratory synthesis.

Industrial Production Methods: In an industrial setting, the production of A-styryl iodide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: A-styryl iodide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in A-styryl iodide can be replaced by other nucleophiles, leading to the formation of different substituted styryl compounds.

    Oxidation Reactions: A-styryl iodide can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction Reactions: Reduction of A-styryl iodide can yield the corresponding styrene derivative.

Common Reagents and Conditions:

    Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is a typical reducing agent.

Major Products: The major products formed from these reactions include substituted styryl compounds, aldehydes, carboxylic acids, and styrene derivatives.

Scientific Research Applications

A-styryl iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: A-styryl iodide derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate the potential therapeutic applications of A-styryl iodide derivatives in drug development.

    Industry: In material science, A-styryl iodide is used in the development of new polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism by which A-styryl iodide exerts its effects depends on the specific reaction or application. In substitution reactions, the iodine atom is typically displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In biological systems, the mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

    Styrene: A simple alkene with a phenyl group, similar to A-styryl iodide but without the iodine atom.

    Bromostyrene: Similar to A-styryl iodide but with a bromine atom instead of iodine.

    Chlorostyrene: Similar to A-styryl iodide but with a chlorine atom instead of iodine.

Uniqueness: A-styryl iodide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine counterparts. The larger atomic radius and lower bond dissociation energy of iodine make A-styryl iodide more reactive in substitution reactions, providing a versatile platform for further chemical transformations.

Properties

Molecular Formula

C8H7I

Molecular Weight

230.05 g/mol

IUPAC Name

[(E)-2-iodoethenyl]benzene

InChI

InChI=1S/C8H7I/c9-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+

InChI Key

OZPOYKXYJOHGCW-VOTSOKGWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/I

Canonical SMILES

C1=CC=C(C=C1)C=CI

Origin of Product

United States

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